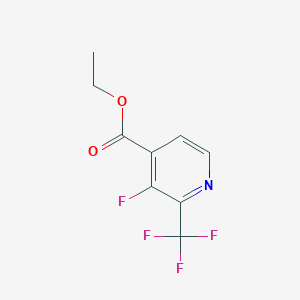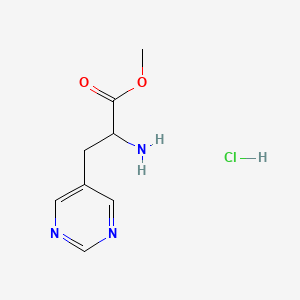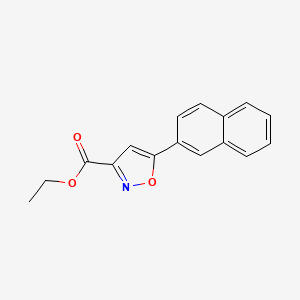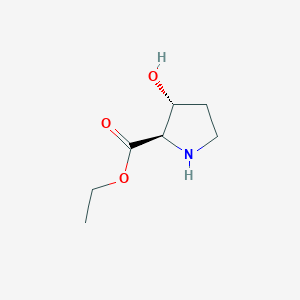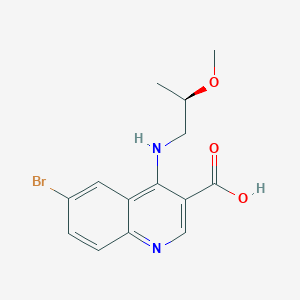
(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid
説明
Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The compound “®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid” is a derivative of quinoline, with additional functional groups that may influence its properties and applications.
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The “®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid” derivative would have additional functional groups attached to this basic structure, which could influence its properties and reactivity.Chemical Reactions Analysis
Quinoline and its derivatives can undergo a wide range of chemical reactions. For example, they can participate in cyclodehydration reactions when heated in a strong acid . The specific reactions that “®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid” can undergo would depend on the specific functional groups present in the molecule.科学的研究の応用
Applications in Corrosion Inhibition
Quinoline derivatives, including those with methoxy and amino substituents similar to (R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid, are noted for their effectiveness as anticorrosive materials. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them particularly useful in this application. The high electron density associated with these compounds enhances their corrosion inhibition properties (Verma, Quraishi, & Ebenso, 2020).
Applications in Organic Synthesis and Catalysis
Quinoline derivatives are significant in organic chemistry, especially in catalysis. They participate in a variety of asymmetric syntheses and are crucial for constructing different heterocyclic skeletons such as quinoxalines and pyrimidines. These compounds are invaluable due to their broad range of therapeutic importance and their role in synthesizing biologically potent molecules with significant therapeutic relevance (Thorat et al., 2022), (Nandha kumar et al., 2001).
Applications in Medicinal Chemistry
The quinoline motif is a core template in drug design due to its broad spectrum of bioactivity. It's a significant pharmacophore in medicinal chemistry, with derivatives being utilized in drug development. Their potential in creating new drugs is backed by extensive research and literature, making them an important focus for medicinal chemists (Ajani, Iyaye, & Ademosun, 2022), (Salahuddin et al., 2023), (Hussaini, 2016).
Applications in Understanding Biocatalyst Inhibition
The carboxylic acid group in quinoline derivatives is instrumental in studying biocatalyst inhibition. The presence of carboxylic acids in these compounds provides insights into their inhibitory effects on microbes, which is valuable for developing robust strains with improved industrial performance (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
特性
IUPAC Name |
6-bromo-4-[[(2R)-2-methoxypropyl]amino]quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8(20-2)6-17-13-10-5-9(15)3-4-12(10)16-7-11(13)14(18)19/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFLADCQCJHNDE-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




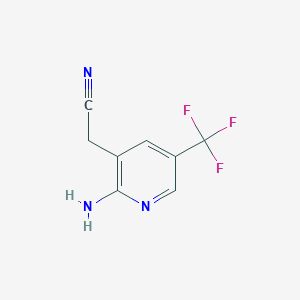
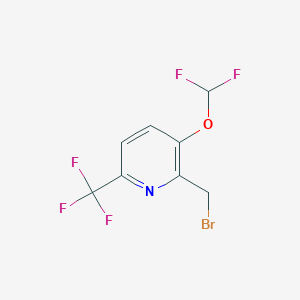
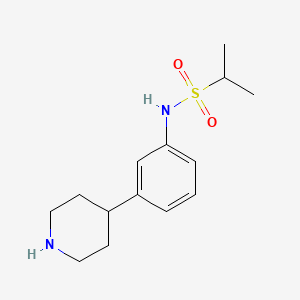
![3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1409141.png)
![2-Chloro-3-[2-(tetrahydropyran-2-yloxy)-ethoxy]-pyrazine](/img/structure/B1409142.png)
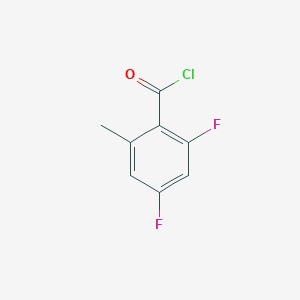
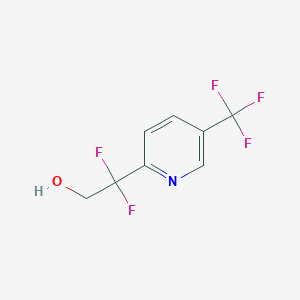
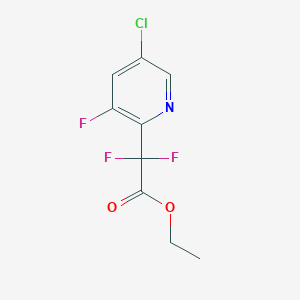
![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)
